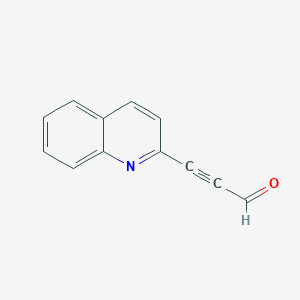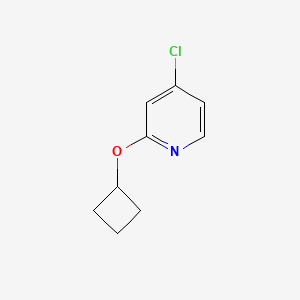
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form the pyrazole ring, which can then be further functionalized to introduce the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-(oxetan-3-yl)piperazine: This compound shares the oxetane ring but differs in the presence of a piperazine ring instead of a pyrazole ring.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds have a similar pyrazole core but are fused with a pyrimidine ring, offering different biological activities.
Uniqueness
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of the pyrazole and oxetane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-methyl-1-(oxetan-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-7(8(11)12)2-10(9-5)6-3-13-4-6/h2,6H,3-4H2,1H3,(H,11,12) |
Clave InChI |
HSMRMFNGOGLRJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)O)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
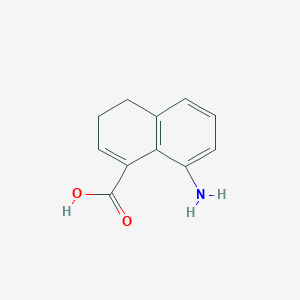
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
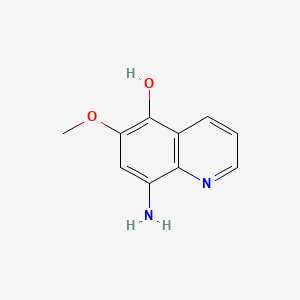


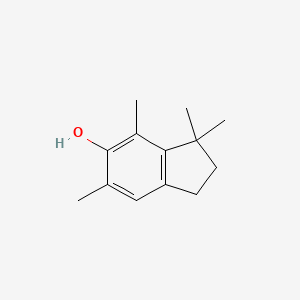

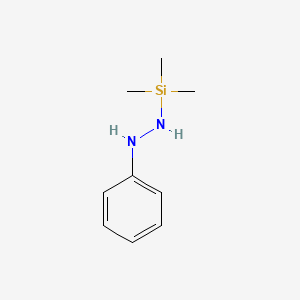
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
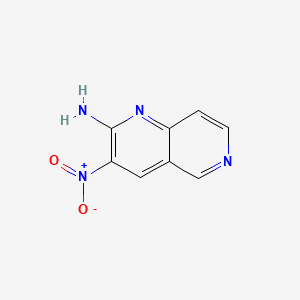
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
